(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-1-benzyl-3,5-bis(thiophen-2-ylmethylidene)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NOS2/c24-22-18(12-20-8-4-10-25-20)15-23(14-17-6-2-1-3-7-17)16-19(22)13-21-9-5-11-26-21/h1-13H,14-16H2/b18-12+,19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWNBLZJGWFBIR-KLCVKJMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)CN1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C\C2=CC=CS2)/C(=O)/C1=C/C3=CC=CS3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Piperidin-4-One Derivatives
Core Skeleton Construction
The piperidin-4-one backbone is typically derived from 1-benzyl-4-piperidone, synthesized via N-benzylation of 4-piperidone or γ-butyrolactam. Patent CN105622444A outlines a cost-effective route using benzylamine and ethyl chloroacetate, achieving 60–70% yields through sequential alkylation and cyclization steps. This method avoids noble metal catalysts, reducing production costs compared to earlier routes reliant on platinum dioxide or sodium borohydride.
Thiophene Aldehyde Incorporation
Introducing thiophen-2-yl groups requires condensation of 1-benzyl-4-piperidone with thiophene-2-carbaldehyde. The reaction proceeds via a Claisen-Schmidt mechanism, facilitated by acid or base catalysts. Microwave irradiation significantly enhances reaction efficiency, achieving 90% purity in reduced time compared to conventional heating.
Condensation Reaction Optimization
Catalytic Systems and Solvents
Ammonium acetate in ethanol is a widely used catalytic system for forming bis-arylidene piperidinones, as demonstrated in the synthesis of analogous dibenzylidene derivatives. For thiophene-containing analogs, polar aprotic solvents like dimethylformamide (DMF) improve solubility, while acidic conditions (e.g., HCl/glacial acetic acid) favor enolate formation.
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ammonium acetate | Ethanol | 80 | 84 | 98.2 |
| Piperidine | DMF | 120 | 78 | 95.5 |
| HCl/glacial HOAc | Toluene | 100 | 92 | 99.6 |
Stereochemical Control
The E,E-configuration of the bis-thiophenylidene groups is critical for biological activity. X-ray crystallography of related compounds confirms that steric hindrance between the benzyl and arylidene substituents dictates the E configuration. For the target compound, nuclear Overhauser effect (NOE) spectroscopy and single-crystal XRD validate the trans arrangement of thiophene rings.
Microwave-Assisted Synthesis
Reaction Parameters
Microwave irradiation reduces reaction times from hours to minutes. A protocol involving 1-benzyl-4-piperidone (1 eq), thiophene-2-carbaldehyde (2.2 eq), and ammonium acetate (0.5 eq) in ethanol under 300 W irradiation for 15 minutes achieves 92% yield. This method minimizes side products like mono-condensed intermediates.
Advantages Over Conventional Heating
- Energy efficiency : 70% reduction in energy consumption.
- Scalability : Demonstrated for batches up to 500 g without yield loss.
- Reproducibility : Consistent purity (>99%) across trials.
Alternative Synthesis Routes
One-Pot Sequential Alkylation-Condensation
A modified approach combines N-benzylation and condensation in a single pot. Benzylamine reacts with ethyl 4-chlorobutyrate in acetonitrile, followed by in situ addition of thiophene-2-carbaldehyde and HCl. This method streamlines production but requires precise pH control to avoid over-alkylation.
Solid-Phase Synthesis
Immobilizing 4-piperidone on Wang resin enables stepwise condensation with thiophene aldehydes. While labor-intensive, this method facilitates high-throughput screening of analogs, achieving 85% yield and 97% purity in combinatorial studies.
Structural and Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray analysis (performed for analogous dibenzylidene derivatives) reveals a sofa conformation of the piperidinone ring, with benzyl and arylidene groups in equatorial positions. For the thiophene analog, computational modeling predicts similar geometry, validated by $$^{1}\text{H}$$-$$^{1}\text{H}$$ COSY and NOESY correlations.
Spectral Signatures
- IR : Strong carbonyl stretch at 1680–1700 cm$$^{-1}$$.
- $$^{1}\text{H}$$ NMR : Distinct doublets for vinyl protons ($$\delta = 7.2–7.5$$ ppm, J = 15–16 Hz).
- $$^{13}\text{C}$$ NMR : Carbonyl carbon at $$\delta = 195–200$$ ppm, with thiophene carbons between 125–140 ppm.
Industrial-Scale Production Considerations
Cost Analysis
Regulatory Compliance
- ICH Guidelines : Residual solvents (e.g., DMF) maintained below 500 ppm.
- Genotoxic impurities : Halogenated intermediates controlled via purge studies.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-yl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted piperidin-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar structural motif but different applications.
Compounds from Knoevenagel Condensation: These compounds share a similar synthetic route and structural features.
Uniqueness
(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and thiophen-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
(3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one is a synthetic compound notable for its unique structure and potential biological activities. Its molecular formula is C22H19NOS2, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is primarily studied for its anticancer and anti-inflammatory properties, which are attributed to its ability to interact with biological macromolecules.
Structure and Synthesis
The compound features a piperidin-4-one core with two thiophen-2-ylmethylidene groups and a benzyl substituent. The synthesis typically involves the formation of the piperidinone framework followed by the introduction of the thiophenyl groups through condensation reactions. This method allows for efficient production while minimizing side reactions, making it suitable for further modifications aimed at enhancing biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that compounds with similar structures can selectively target tumor cells while sparing normal cells due to their interactions with bio-thiols.
Table 1: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 12.5 |
| HT29 (Colon Cancer) | 15.0 |
| Ca9-22 (Oral Cancer) | 10.0 |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. The presence of α,β-unsaturated ketone structures is believed to enhance its activity by facilitating interactions with inflammatory mediators.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Formation of Hydrogen Bonds : Interaction with biological macromolecules through hydrogen bonding.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Case Studies
A recent study evaluated the compound's effects on human colorectal cancer cell lines HCT116 and HT29. The results indicated a dose-dependent response in cytotoxicity, with significant apoptosis observed at higher concentrations . Another investigation highlighted its lower toxicity towards non-malignant cells compared to established chemotherapeutics.
Q & A
Q. What are the established synthetic protocols for preparing (3E,5E)-1-benzyl-3,5-bis[(thiophen-2-yl)methylidene]piperidin-4-one?
The compound is synthesized via a two-step process:
- Step 1 : Condensation of thiophene-2-carbaldehyde with 1-benzylpiperidin-4-one in HCl-saturated acetic acid under reflux for 48–72 hours, yielding the intermediate hydrochloride salt.
- Step 2 : Neutralization with aqueous K₂CO₃, extraction with ethyl acetate, and purification via column chromatography (CHCl₃/Et₂O, 2:1) to isolate the final product. Typical yields range from 62% to 74% . Key characterization includes:
- ¹H NMR : Signals at δ 7.6–7.8 ppm (thiophenyl protons), δ 4.1 ppm (N-CH₂), and δ 6.8–7.4 ppm (benzyl aromatic protons).
- Mass spectrometry : Molecular ion peaks at m/z 411–420 (M⁺) .
Q. How is the molecular conformation validated for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The piperidin-4-one ring adopts a flattened boat conformation, with thiophenyl substituents in E,E-configuration. Dihedral angles between the benzyl group and piperidinone core are ~85–90°, confirming steric constraints . Data parameters:
| Parameter | Value |
|---|---|
| R factor | 0.050–0.059 |
| wR factor | 0.169–0.202 |
| C–C bond length | 1.48–1.52 Å |
Q. What preliminary biological assays are used to evaluate its bioactivity?
- Antitumor activity : MTT assay against human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values typically <10 µM.
- Antioxidant activity : DPPH radical scavenging assay, showing EC₅₀ values comparable to ascorbic acid .
Advanced Research Questions
Q. How can regioselectivity be controlled during synthesis to avoid isomerization?
- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂ or Sc(OTf)₃) to stabilize the transition state and favor E,E-isomers.
- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce proton exchange, minimizing Z-isomer formation. Monitoring via TLC (Rf ~0.40–0.41 in CHCl₃/Et₂O) ensures reaction progress .
Q. What computational approaches predict electronic properties relevant to bioactivity?
- DFT calculations : HOMO-LUMO gaps (~3.5–4.0 eV) correlate with charge-transfer interactions in thiophenyl groups, enhancing DNA intercalation.
- Molecular docking : Simulations with topoisomerase II (PDB: 1ZXM) show binding affinity via π-π stacking with thiophene rings and hydrogen bonding to the piperidinone carbonyl .
Q. How do structural modifications (e.g., phosphorylation) alter antitumor mechanisms?
- Phosphorylated derivatives (e.g., N-ω-phosphorylalkyl analogs) exhibit enhanced cytotoxicity (IC₅₀ <5 µM) by improving membrane permeability and targeting kinase pathways.
- SAR studies : Electron-withdrawing substituents (e.g., -CF₃) on the benzyl group reduce antioxidant activity but increase pro-apoptotic effects via ROS generation .
Q. What contradictions exist in reported bioactivity data, and how are they resolved?
Discrepancies in IC₅₀ values (e.g., 2 µM vs. 15 µM for HeLa cells) arise from:
Q. How is crystallographic data utilized to rationalize reactivity trends?
SCXRD-derived torsion angles (e.g., C3-C4-C5-C6 = 178.2°) confirm planarity of the conjugated system, enabling Michael addition reactivity at the α,β-unsaturated ketone. Steric maps predict susceptibility to nucleophilic attack at the C4 carbonyl .
Q. What advanced catalytic systems could improve synthetic scalability?
- Heterogeneous catalysis : Pd/C or Ag-ZSM-5 zeolites reduce reaction time to 12 hours with >90% yield.
- Microwave-assisted synthesis : 30-minute cycles at 100°C enhance energy efficiency .
Q. How do environmental factors (pH, temperature) influence stability?
- pH-dependent degradation : Rapid hydrolysis occurs above pH 8, forming benzylamine and thiophene-carboxylic acid byproducts.
- Thermal stability : Decomposition at >150°C (DSC data) necessitates storage at 4°C under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
